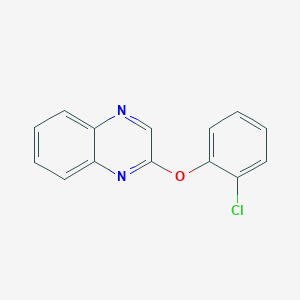

2-(2-Chlorophenoxy)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis

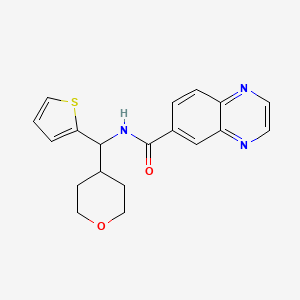

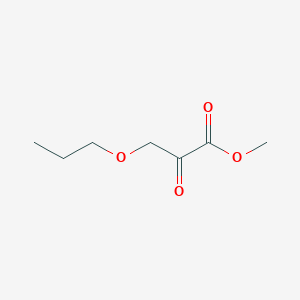

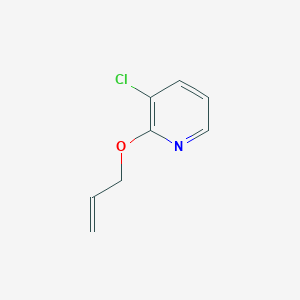

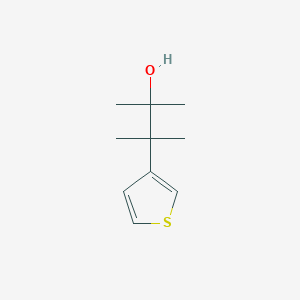

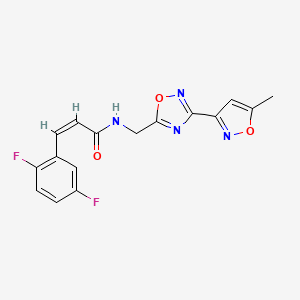

The molecular structure of “2-(2-Chlorophenoxy)quinoxaline” is characterized by a quinoxaline ring linked to a 2-chlorophenoxy substituent. The molecular formula is C14H9ClN2O , with an average mass of 256.687 Da and a monoisotopic mass of 256.040344 Da .Chemical Reactions Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Applications De Recherche Scientifique

Synthesis and Reactivity

Quinoxaline, the core structure of “2-(2-Chlorophenoxy)quinoxaline”, has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These materials have a wide range of applications in various fields, including bioimaging, diagnostics, and optoelectronics.

Electroluminescent Materials

Quinoxaline-based compounds have been used to create electroluminescent materials . These materials are used in the production of light-emitting diodes (LEDs) and other electronic devices.

4. Organic Sensitizers for Solar Cell Applications Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . These sensitizers are used to increase the efficiency of solar cells by absorbing more sunlight and converting it into electricity.

Polymeric Optoelectronic Materials

Quinoxaline has been used in the development of polymeric optoelectronic materials . These materials have applications in the field of optoelectronics, which involves the use of light to transmit information.

Antibacterial Activity

Quinoxaline sulfonamide derivatives have shown significant antibacterial activity . For example, the substituted 4-methoxyphenyl quinoxaline sulfonamide and substituted 2-methoxyphenyl quinoxaline sulfonamide derivative showed excellent antibacterial activity against S. Aureus .

Antifungal Activity

Quinoxaline sulfonamide derivatives have also demonstrated antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

Quinoxaline derivatives have shown potential anticancer activity . This suggests that they could be used in the development of new anticancer drugs.

Safety and Hazards

Orientations Futures

Quinoxaline and its derivatives have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . A wide range of synthetic strategies is reported in this significant area of research . The present review showcases recent research advances in the synthesis of quinoxaline derivatives following environmentally benign approaches .

Mécanisme D'action

Target of Action

Quinoxaline derivatives, such as 2-(2-Chlorophenoxy)quinoxaline, have been found to interact with various targets, receptors, or microorganisms Quinoxaline derivatives have been reported to have a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Quinoxaline derivatives have been reported to exhibit a dual mode of action, involving nucleophilic addition and host–guest type complex formation . This suggests that 2-(2-Chlorophenoxy)quinoxaline may interact with its targets in a similar manner.

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways, including oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome, and dna repair . It’s plausible that 2-(2-Chlorophenoxy)quinoxaline may affect similar pathways.

Pharmacokinetics

Quinoxaline derivatives have been reported to have good binding patterns against prospective molecular targets, suggesting they may have favorable adme properties .

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects . This suggests that 2-(2-Chlorophenoxy)quinoxaline may have similar effects.

Action Environment

The synthesis of quinoxaline derivatives has been reported to involve green chemistry principles , suggesting that environmental factors may play a role in the synthesis and action of 2-(2-Chlorophenoxy)quinoxaline.

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCKHELLSLDRAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)